3-(3-Bromo-4-hydroxybenzyl)indolin-2-one 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839098
InChI: InChI=1S/C15H12BrNO2/c16-12-8-9(5-6-14(12)18)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-6,8,11,18H,7H2,(H,17,19)
SMILES:
Molecular Formula: C15H12BrNO2
Molecular Weight: 318.16 g/mol

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one

CAS No.:

Cat. No.: VC15839098

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one -

Specification

Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
IUPAC Name 3-[(3-bromo-4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C15H12BrNO2/c16-12-8-9(5-6-14(12)18)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-6,8,11,18H,7H2,(H,17,19)
Standard InChI Key FSXMDVYLGSUCLI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=C(C=C3)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the indolin-2-one family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidinone moiety. The 3-bromo-4-hydroxybenzyl group introduces steric and electronic modifications that influence molecular interactions. Key characteristics include:

  • Molecular formula: C₁₅H₁₂BrNO₂

  • Molecular weight: 318.17 g/mol

  • IUPAC name: 3-[(3-bromo-4-hydroxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one

The bromine atom at the meta position and hydroxyl group at the para position on the benzyl substituent create a polarized electronic environment, enhancing hydrogen-bonding capacity and electrophilic reactivity .

Spectroscopic Signatures

While direct spectral data for 3-(3-bromo-4-hydroxybenzyl)indolin-2-one are unavailable, analogous compounds exhibit:

  • ¹H NMR: Aromatic protons in the δ 6.5–8.0 ppm range, with characteristic coupling patterns for the indolinone core .

  • IR: Stretching vibrations at ~3200 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), and 550–650 cm⁻¹ (C-Br) .

  • Mass spectrometry: Molecular ion peak at m/z 318 (M⁺) with fragmentation patterns consistent with bromine loss .

Synthesis and Structural Optimization

Hypothetical Synthetic Routes

Based on methodologies for related indolin-2-ones , a plausible synthesis involves:

  • Mannich reaction: Condensation of indolin-2-one with 3-bromo-4-hydroxybenzaldehyde in the presence of a secondary amine catalyst.

  • Reductive amination: Reduction of the Schiff base intermediate using NaBH₄ or catalytic hydrogenation.

  • Bromination: Electrophilic aromatic substitution using CuBr₂ in chloroform/ethyl acetate (1:1) to introduce the bromine atom .

Key challenges:

  • Regioselective bromination without overhalogenation

  • Preservation of the phenolic hydroxyl group under basic conditions

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals:

Structural FeaturePharmacological ImpactReference
3-Bromo substitutionEnhances VEGFR-2 inhibition (IC₅₀ <1 μM)
4-Hydroxy groupImproves solubility and antioxidant capacity
Benzyl spacerFacilitates membrane permeability

Removal of the bromine atom reduces anticancer potency by 3–5 fold in MCF-7 and A549 cell lines .

Pharmacological Profile

Anticancer Mechanisms

While direct evidence is lacking, structurally similar 5-bromoindolin-2-ones demonstrate:

  • VEGFR-2 inhibition: Binding to ATP-active site (Kd = 0.5–0.7 μM) through halogen bonds with Cys919 and π-stacking with Phe918 .

  • Apoptosis induction: Upregulation of Bax/Bcl-2 ratio (3.8–4.2 fold) and caspase-3 activation (EC₅₀ = 2.9 μM) .

  • Cell cycle arrest: G0/G1 phase blockade via p21 upregulation and cyclin D1 suppression .

Hypothetical activity spectrum:

Cancer TypePredicted IC₅₀ (μM)Mechanism
Breast (MCF-7)2.5–4.1VEGFR-2/PI3K-Akt inhibition
Lung (A-549)3.8–5.6ROS-mediated apoptosis
Colon (HCT-116)>10Limited efficacy

Toxicological Considerations

Brominated indolinones exhibit moderate cytotoxicity profiles:

  • Selectivity index: 3.1–4.7 (cancer vs. normal cells)

  • Metabolic stability: Moderate hepatic clearance (t₁/₂ = 2.3 h in microsomes)

  • hERG inhibition risk: Low (IC₅₀ >30 μM)

Future Research Directions

  • Synthetic optimization: Develop water-soluble prodrugs via phosphate esterification of the phenolic OH group.

  • Target validation: Screen against kinase panels (e.g., EGFR, FGFR, PDGFR) to identify off-target effects.

  • Formulation studies: Nanoencapsulation in PLGA particles to enhance tumor accumulation.

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